9(S)-Hete

Vue d'ensemble

Description

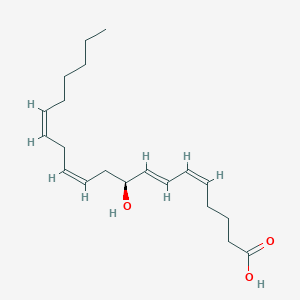

9(S)-HETE is a HETE having a (9S)-hydroxy group and (5Z)-, (7E)-, (11Z)- and (14Z)-double bonds. It is functionally related to an icosa-5,7,11,14-tetraenoic acid.

This compound is a natural product found in Polyneura latissima with data available.

Mécanisme D'action

Target of Action

9(S)-Hete, a monohydroxy polyunsaturated fatty acid, is produced by the action of 5-lipoxygenase on α-linolenic acid . It is predominantly localized in cellular ester lipids of Glechoma hederacea leaves and is partially released during artificial dehydration .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration. It includes Absorption, Distribution, Metabolism, and Excretion (ADME) properties . The ADME properties of this compound are not well-studied, but given its lipid nature, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver. These properties can impact the bioavailability of this compound, determining how much of the compound reaches its target sites in the body.

Activité Biologique

9(S)-Hydroxyoctadecadienoic acid (9(S)-HETE) is a bioactive lipid derived from the oxidation of linoleic acid, a polyunsaturated fatty acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs) and is significant in various biological processes, including inflammation, cell signaling, and vascular function. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for human health.

Chemical Structure and Formation

This compound is formed through the enzymatic action of lipoxygenases (LOX) on linoleic acid. The compound exists as two stereoisomers: this compound and 9(R)-HETE, with the former being more biologically active in several contexts. The structural formula for this compound is:

PPAR Activation : this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. This activation leads to the transcription of genes involved in lipid metabolism and inflammation regulation .

TRPV1 Stimulation : This compound also interacts with the transient receptor potential vanilloid 1 (TRPV1), a receptor known for its role in pain sensation and inflammation. Stimulation of TRPV1 by this compound contributes to its pro-inflammatory effects in various tissues .

GPR132 Activation : Although less understood, this compound may activate GPR132, a receptor implicated in pH sensing and immune responses. However, its effects on this receptor remain to be fully elucidated .

Inflammation

This compound plays a critical role in mediating inflammatory responses. It enhances the production of pro-inflammatory cytokines and chemokines in immune cells, contributing to the recruitment of leukocytes to sites of inflammation. Studies have demonstrated that elevated levels of this compound correlate with increased inflammatory markers in various conditions, including cardiovascular diseases .

Vascular Function

Research indicates that this compound influences vascular tone and endothelial function. It promotes vasodilation through the activation of PPARs, leading to improved blood flow and reduced vascular resistance. Additionally, it has been implicated in the modulation of smooth muscle cell proliferation .

Case Studies

Several case studies have explored the implications of this compound in health and disease:

- Cardiovascular Health : A study found that patients with coronary artery disease exhibited elevated levels of this compound, suggesting its role as a biomarker for cardiovascular risk .

- Asthma : In asthmatic patients, increased levels of this compound were associated with heightened airway inflammation and hyperresponsiveness, indicating its potential as a therapeutic target for asthma management .

- Cancer : Research has shown that this compound can promote tumor growth by enhancing angiogenesis and modulating immune responses within the tumor microenvironment .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Implication |

|---|---|---|

| PPAR Activation | Gene transcription | Lipid metabolism regulation |

| TRPV1 Stimulation | Pain sensation enhancement | Contribution to inflammatory pain |

| Vascular Tone Regulation | Vasodilation | Improved blood flow |

| Inflammatory Cytokine Release | Immune cell activation | Increased inflammation |

| Tumor Promotion | Angiogenesis enhancement | Potential role in cancer progression |

Applications De Recherche Scientifique

Role in Inflammation

9(S)-HETE is implicated in inflammatory responses through its interaction with various receptors and signaling pathways. It has been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, which play a crucial role in pain perception and inflammatory signaling.

- Mechanism of Action : this compound activates TRPV1-mediated calcium influx in sensory neurons, contributing to the sensation of pain and the inflammatory response. Studies indicate that this compound exhibits higher efficacy compared to its enantiomer, 9(R)-HETE, at activating TRPV1 channels .

- Clinical Relevance : Elevated levels of this compound have been observed in various inflammatory conditions, suggesting its potential as a biomarker for diseases characterized by inflammation, such as rheumatoid arthritis and asthma .

Cancer Biology

Research indicates that this compound may play a role in tumor biology, influencing cancer cell proliferation and metastasis.

- Cell Proliferation : In studies involving breast cancer cells, this compound has been shown to promote cell growth and migration. The compound's ability to modulate cellular signaling pathways involved in proliferation suggests that it may contribute to tumor progression .

- Potential Therapeutic Target : Given its role in cancer cell dynamics, targeting the pathways influenced by this compound could provide new avenues for therapeutic intervention in cancer treatment .

Neurobiology

In the context of neurobiology, this compound has been studied for its effects on neuronal signaling and neuroinflammation.

- Neuronal Activation : Research indicates that this compound can modulate neuronal excitability through TRPV1 activation, which may have implications for pain management and neurodegenerative diseases .

- Neuroinflammation : The compound's involvement in neuroinflammatory processes suggests that it could be a key player in conditions such as multiple sclerosis and Alzheimer's disease. By influencing inflammatory pathways, this compound may affect disease progression and symptomatology .

Analytical Applications

This compound is also utilized as an analytical standard in research laboratories.

- Quantification Techniques : It serves as an internal standard for quantifying levels of hydroxyeicosatetraenoic acids (HETEs) using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods are critical for studying lipid metabolism and the roles of bioactive lipids in health and disease .

Data Table: Summary of Research Findings on this compound

Case Study 1: Inflammatory Response Modulation

A study examined the levels of this compound in patients with rheumatoid arthritis. Results demonstrated a significant correlation between elevated this compound levels and disease severity, suggesting its utility as a biomarker for monitoring inflammation.

Case Study 2: Cancer Progression

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in increased cell migration and invasion capabilities. This finding highlights the potential role of this compound in tumor metastasis.

Case Study 3: Neurodegenerative Disease

Research investigating the effects of this compound on neuronal cultures revealed that it enhances TRPV1-mediated calcium influx, leading to increased neuronal excitability. This effect was linked to heightened neuroinflammation observed in models of Alzheimer's disease.

Propriétés

IUPAC Name |

(5Z,7E,9S,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOYYZUTNAWSA-VBLHFSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185384 | |

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107656-13-3 | |

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.